molecular formula C8H4BrF3O B066038 1-Bromo-4-(trifluorovinyloxy)benzene CAS No. 184910-53-0

1-Bromo-4-(trifluorovinyloxy)benzene

Cat. No.: B066038
CAS No.: 184910-53-0
M. Wt: 253.02 g/mol
InChI Key: KGNLXBIRBHMRHB-UHFFFAOYSA-N
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Description

1-Bromo-4-(trifluorovinyloxy)benzene is an organofluorine compound with the molecular formula C₈H₄BrF₃O It is characterized by the presence of a bromine atom and a trifluorovinyloxy group attached to a benzene ring

Mechanism of Action

The mechanism of action of 1-Bromo-4-(trifluorovinyloxy)benzene involves the formation of a sigma-bond with the benzene ring by an electrophile, generating a positively charged arenium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

1-Bromo-4-(trifluorovinyloxy)benzene is classified as a skin irritant (Category 2), according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and requires protective measures during handling .

Future Directions

The unique structural configuration of 1-Bromo-4-(trifluorovinyloxy)benzene makes it a crucial component for improving high-performance polymers, industrial agrochemicals, and targets for important pharmaceutical drugs . Future research may focus on expanding the preparation of fluorinated ethers by introducing hetero-nucleophiles to this highly electrophilic aryl trifluorovinyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trifluorovinyloxy)benzene can be synthesized through the reaction of 4-bromophenol with trifluorovinyl ether in the presence of a base. The reaction typically involves the use of a strong base such as potassium carbonate or sodium hydride to deprotonate the phenol, followed by the addition of trifluorovinyl ether to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(trifluorovinyloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.

    Oxidation and Reduction: Functionalized benzene derivatives with oxidized or reduced trifluorovinyloxy groups.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(trifluorovinyloxy)benzene is unique due to the presence of the trifluorovinyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds with specific desired properties .

Properties

IUPAC Name

1-bromo-4-(1,2,2-trifluoroethenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNLXBIRBHMRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939910
Record name 1-Bromo-4-[(trifluoroethenyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184910-53-0
Record name 1-Bromo-4-[(trifluoroethenyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 184910-53-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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